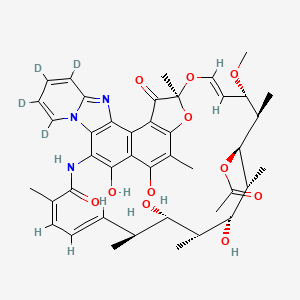

11-Desmethyl Rifaximin-d4

Description

Contextualization of Rifaximin Biotransformation Pathways

Rifaximin is a semi-synthetic, non-systemic antibiotic derived from rifamycin (B1679328). drugbank.com Its clinical application is largely focused on gastrointestinal disorders, a specificity owed to its minimal absorption from the gastrointestinal tract. equitypharmaceuticals.co.zanih.gov Pharmacokinetic studies have consistently shown that less than 1% of an oral dose of Rifaximin is absorbed into the systemic circulation. equitypharmaceuticals.co.zaresearchgate.net The majority of the administered drug remains in the gut, with over 96% being excreted unchanged in the feces. managedhealthcareexecutive.com

Despite its low systemic bioavailability, the small fraction of Rifaximin that is absorbed undergoes metabolism. nih.govamazonaws.com In vitro studies using human liver microsomes and cell lines have identified the Cytochrome P450 3A4 (CYP3A4) isoenzyme as the primary catalyst for its biotransformation. equitypharmaceuticals.co.zanih.govhres.ca Rifaximin is also a substrate for the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of cells, further limiting its systemic exposure. equitypharmaceuticals.co.zahep-druginteractions.org While Rifaximin has been shown to be a weak inducer of CYP3A4 in vitro, this effect is not considered clinically significant in individuals with normal liver function due to the low plasma concentrations achieved. equitypharmaceuticals.co.zafaromed.itfda.gov However, in patients with hepatic impairment, systemic exposure can be notably higher. equitypharmaceuticals.co.za

Overview of Rifaximin Metabolites in Preclinical and In Vitro Systems

The investigation of Rifaximin's metabolic fate has led to the identification of a key metabolite. Analysis of urinary excretion in human studies following administration of radio-labelled Rifaximin revealed that while the parent drug accounted for a small fraction of the radioactivity, the majority was attributed to metabolites. nih.govamazonaws.com

The only metabolite of Rifaximin that has been definitively identified in humans is 25-desacetylrifaximin. equitypharmaceuticals.co.zamanagedhealthcareexecutive.comfaromed.itzifammyanmar.com This metabolite is formed through deacetylation and accounts for less than 0.01% of the administered dose recovered in urine. equitypharmaceuticals.co.zamanagedhealthcareexecutive.com In vitro metabolism studies with human hepatocytes also identified 25-desacetyl-rifaximin as the major human metabolite, constituting approximately 7% of the components after incubation. amazonaws.com

Another related compound, 11-Desmethyl Rifaximin, is recognized primarily as a reference standard and impurity in the synthesis of Rifaximin. allmpus.comsimsonpharma.com Its deuterated form, 11-Desmethyl Rifaximin-d4, is described as a metabolite of this compound and serves as a crucial tool for research and analytical purposes. cymitquimica.comcymitquimica.com

| Compound | Identification Context | Significance |

|---|---|---|

| 25-Desacetylrifaximin | Major human metabolite identified in urine and in vitro. equitypharmaceuticals.co.zaamazonaws.com | Represents the primary metabolic pathway for systemically absorbed Rifaximin in humans. managedhealthcareexecutive.comzifammyanmar.com |

| 11-Desmethyl Rifaximin | Known impurity and research compound. allmpus.comsimsonpharma.com | Serves as the parent analyte for its deuterated analog used in research. cymitquimica.comcymitquimica.com |

Rationale for Deuterated Metabolites in Modern Drug Metabolism Research

In modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds, particularly deuterated analogs, are indispensable tools. clearsynth.comwikipedia.org The substitution of hydrogen (H) with its heavier, stable isotope deuterium (B1214612) (D) creates a compound that is chemically almost identical to the parent molecule but possesses a greater mass. wikipedia.org This mass difference is the key to its utility in analytical techniques like mass spectrometry (MS). clearsynth.com

The primary application of deuterated compounds is as internal standards in quantitative bioanalysis. clearsynth.comscioninstruments.com When analyzing complex biological matrices such as blood or plasma, various factors can interfere with the measurement of an analyte, leading to inaccuracies. clearsynth.comnih.gov Because a deuterated internal standard has nearly identical physicochemical properties to the analyte of interest, it experiences similar effects during sample preparation, chromatography, and ionization in the mass spectrometer. clearsynth.comtexilajournal.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled analyte by comparing their signal responses, thereby correcting for experimental variability and matrix effects. clearsynth.com

Furthermore, the replacement of hydrogen with deuterium can significantly impact the rate of drug metabolism through a phenomenon known as the kinetic isotope effect (KIE). researchgate.netnih.govportico.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, such as those often catalyzed by cytochrome P450 enzymes, substituting hydrogen with deuterium at that specific site can slow the reaction down. nih.govportico.org This principle is strategically used in drug discovery to enhance a drug's metabolic stability, prolong its half-life, and potentially reduce the formation of toxic metabolites. researchgate.netwikipedia.org

| Advantage | Mechanism / Rationale | Application in Research |

|---|---|---|

| Accurate Quantification | Co-elutes with the analyte and compensates for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com | Used as an internal standard in mass spectrometry-based assays to ensure precise and accurate measurement of drug and metabolite concentrations. scioninstruments.com |

| Compensation for Matrix Effects | Experiences similar ionization suppression or enhancement as the analyte in complex biological samples. clearsynth.comnih.gov | Improves the reliability of bioanalytical methods for samples like blood, plasma, and tissue extracts. clearsynth.com |

| Metabolic Pathway Elucidation | Slowing of metabolism at the site of deuteration (Kinetic Isotope Effect) can reveal or alter metabolic pathways. nih.govportico.org | Helps researchers understand how a drug is metabolized and can be used to design drugs with improved pharmacokinetic profiles. researchgate.net |

Academic Importance of this compound as a Research Tool

The compound this compound holds specific academic and industrial importance as a specialized research tool. smolecule.comimpurity.com Its primary role is to serve as an isotopic labeled internal standard for the quantitative analysis of its non-deuterated counterpart, 11-Desmethyl Rifaximin. cymitquimica.comsynzeal.com In the context of pharmaceutical development and quality control, it is crucial to accurately identify and quantify impurities and related compounds in the active pharmaceutical ingredient (API).

11-Desmethyl Rifaximin is recognized as such a related compound or impurity of Rifaximin. allmpus.comsimsonpharma.com To develop robust and validated analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), for quantifying levels of 11-Desmethyl Rifaximin, a reliable internal standard is necessary. This compound fulfills this need perfectly. cymitquimica.com Its use allows analytical chemists to achieve high levels of precision and accuracy in their measurements, which is essential for regulatory submissions and for ensuring the purity and quality of the final drug product. synzeal.com

The availability of this compound also facilitates research into the metabolic pathways of Rifaximin and its related substances. cymitquimica.com By using it as a standard, researchers can more effectively study the formation and clearance of 11-Desmethyl Rifaximin in various in vitro and preclinical models.

| Property | Value |

|---|---|

| Chemical Name | This compound impurity.com |

| CAS Number | 1316302-12-1 pharmaffiliates.comnih.gov |

| Molecular Formula | C42H45D4N3O11 impurity.compharmaffiliates.com |

| Molecular Weight | ~775.88 g/mol pharmaffiliates.com |

| Primary Application | Isotopic Labeled Analogue / Internal Standard for research and impurity quantification. cymitquimica.comimpurity.com |

Properties

IUPAC Name |

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANGSOOSBGADDI-FZFXTIDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H49N3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747562 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316302-12-1 | |

| Record name | PUBCHEM_71315766 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Labeling Methodologies of 11 Desmethyl Rifaximin D4

Strategies for Deuterium (B1214612) Incorporation in Rifaximin Analogs

The introduction of deuterium into complex molecules like Rifaximin, a member of the rifamycin (B1679328) class of antibiotics, is a key step in producing labeled analogs. drugbank.com Deuteration can enhance the pharmacokinetic properties of a drug or provide a means for tracing the molecule in biological systems. osaka-u.ac.jp

Deuteration Approaches for Complex Macrolide Structures

Macrolide antibiotics possess large, intricate structures, making selective chemical modifications challenging. nih.govmdpi.com Several established methods can be adapted for the deuteration of such molecules.

Hydrogen-Isotope Exchange (HIE): This is a common method where hydrogen atoms in the molecule are swapped for deuterium atoms. osaka-u.ac.jp This can be achieved using a deuterium source like deuterium oxide (D₂O) under catalytic conditions (e.g., using platinum group metals). For complex structures, achieving site-selectivity can be difficult, and multiple positions may get labeled.

Reductive Deuteration: This approach involves the reduction of a suitable functional group, such as a double bond or a carbonyl group, using a deuterium-donating reagent. For instance, catalytic reduction with deuterium gas (D₂) can saturate a double bond while adding deuterium atoms.

Use of Labeled Building Blocks: A more controlled method involves incorporating a deuterated fragment during the synthesis of the molecule. This approach provides absolute control over the location and number of deuterium atoms but often requires a more elaborate synthetic route from early-stage precursors. osaka-u.ac.jp

The choice of method depends on the desired location of the deuterium labels, the stability of the molecule under the reaction conditions, and the availability of suitable precursors.

| Deuteration Method | Description | Deuterium Source | Applicability to Macrolides |

| Hydrogen-Isotope Exchange | Catalytic exchange of C-H bonds with C-D bonds. | D₂O, D₂ gas | Can be effective but may lack selectivity in complex molecules with many similar C-H bonds. |

| Reductive Deuteration | Reduction of functional groups (e.g., C=C, C=O) using deuterium reagents. | D₂ gas, NaBD₄ | Useful if specific functional groups are present at the desired labeling sites. |

| Labeled Building Blocks | Incorporation of pre-deuterated fragments during de novo synthesis. | Deuterated synthons (e.g., CD₃I) | Offers high site-specificity but requires a more complex, multi-step synthesis. |

Site-Specific Deuterium Labeling Techniques

For applications like metabolic studies, it is often crucial to place deuterium labels at specific molecular positions, particularly those susceptible to metabolic transformation by enzymes like cytochrome P450. osaka-u.ac.jp

Metal-Catalyzed Selective H/D Exchange: Modern catalysis offers methods for the site-selective deuteration of C-H bonds. Directed reactions, where a functional group on the molecule guides a metal catalyst to a specific C-H bond, can achieve high selectivity even in complex environments.

Enzymatic Labeling: Biocatalytic methods can provide unparalleled selectivity. Using enzymes that act on the target molecule or its precursors can introduce deuterium at specific, sterically defined positions.

Dehalogenative Deuteration: This technique involves the synthesis of a halogenated analog of the target molecule, followed by the reductive removal of the halogen atom using a deuterium source. This allows for precise deuterium placement at the site of halogenation.

Precursor Compounds and Reaction Pathways for 11-Desmethyl Rifaximin-d4 Synthesis

The synthesis of this compound would hypothetically start from a known precursor of the rifamycin family and involve sequential or integrated steps for desmethylation and deuteration.

Chemical Transformations Leading to the Desmethyl Moiety

Rifaximin is a semi-synthetic antibiotic derived from Rifamycin. tdcommons.org The synthesis typically begins with either Rifamycin O or Rifamycin S. researchgate.netgoogleapis.comgoogle.com

A common synthetic route to Rifaximin involves the reaction of Rifamycin O with 2-amino-4-methylpyridine. googleapis.comgoogle.com To produce the 11-desmethyl analog, a modification to this pathway or a post-synthesis transformation would be necessary. The methyl group at the C-11 position is part of the ansa chain, a long aliphatic bridge characteristic of rifamycins.

The selective removal of the C-11 methyl group from the complex rifamycin scaffold is a significant synthetic challenge and is not a standard, documented procedure. A potential, albeit complex, strategy could involve:

Protection of Reactive Groups: Multiple hydroxyl and other reactive groups on the Rifaximin backbone would need to be protected to prevent side reactions.

Functionalization and Cleavage: The target methyl group would need to be selectively functionalized (e.g., via oxidation) to a group that can be subsequently cleaved from the ansa chain.

Deprotection: Removal of the protecting groups to yield the 11-desmethyl Rifaximin core structure.

Given the complexity, an alternative approach would be a total synthesis route where the ansa chain is constructed from building blocks, one of which would lack the C-11 methyl group. However, this is an exceptionally demanding undertaking for a molecule of this size.

Integration of Deuterium at Specific Positions

The "d4" designation indicates the incorporation of four deuterium atoms. These could be introduced at various stages and locations, depending on the synthetic strategy.

Late-Stage Deuteration: A plausible approach is the deuteration of the fully formed 11-desmethyl Rifaximin molecule. This could involve H/D exchange reactions targeting specific sites. For example, protons alpha to carbonyl groups or other activated positions could be exchanged for deuterium under basic or acidic conditions using D₂O.

Deuteration of Precursors: Alternatively, deuterium could be introduced into the Rifamycin O precursor before the condensation step with 2-amino-4-methylpyridine. For instance, a deuterated methyl group (CD₃) could be introduced elsewhere on the molecule, along with another deuterium atom at a different site, to achieve the "d4" label.

Combined Approach: A combination of methods might be most effective. For example, a deuterated precursor could be used to install some of the labels, with the remaining deuterium atoms introduced via a late-stage H/D exchange reaction. The specific positions of the four deuterium atoms would be chosen based on synthetic accessibility and the intended application of the final labeled compound.

Purification and Isolation Techniques for Isotopic Analogs

The purification of the final isotopically labeled compound is a critical step to ensure that it is free from unlabeled starting material, partially labeled intermediates, and other reaction byproducts. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for purifying complex molecules like Rifaximin analogs. teledynelabs.comthermofisher.com Preparative HPLC allows for the separation of compounds based on their physicochemical properties, enabling the isolation of the target compound with high purity. nih.govnih.gov Different column chemistries (e.g., reversed-phase, normal-phase) and solvent systems can be optimized to achieve the best separation. nih.gov

Crystallization: If the final compound is crystalline, recrystallization from a suitable solvent system can be an effective method for purification, removing amorphous impurities and achieving high chemical purity. The synthesis of Rifaximin often involves crystallization steps to purify the final product. tdcommons.org

Once isolated, the identity, purity, and isotopic enrichment of this compound must be confirmed using analytical techniques.

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic incorporation. | Provides the exact mass of the molecule, confirming the presence of four additional mass units corresponding to the four deuterium atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and locate the deuterium labels. | ¹H NMR: Disappearance of signals at specific positions confirms where hydrogen has been replaced by deuterium. ²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment. sigmaaldrich.comwikipedia.org |

| Analytical HPLC | To determine the chemical and isotopic purity. | Provides a quantitative measure of the purity of the final compound by separating it from any residual impurities. |

The use of deuterated solvents in NMR analysis is standard practice to avoid interference from solvent protons. tutorchase.com For analyzing a deuterated compound, ²H NMR can be particularly useful for direct observation and quantification of the incorporated deuterium. sigmaaldrich.comwikipedia.org

Analytical Confirmation of Isotopic Purity and Labeling Efficiency in Synthetic Products

The successful synthesis of this compound must be followed by rigorous analytical confirmation to determine its chemical purity, isotopic purity, and the efficiency of the deuterium labeling. The primary techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a fundamental tool for confirming the incorporation of deuterium atoms by analyzing the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an accurate mass measurement, which can confirm the elemental composition.

For this compound, the expected molecular weight would be approximately 775.89 g/mol (C₄₂H₄₅D₄N₃O₁₁), which is 4 mass units higher than the non-labeled 11-Desmethyl Rifaximin (C₄₂H₄₉N₃O₁₁, MW: 771.85 g/mol ). allmpus.com The mass spectrum would be expected to show a prominent molecular ion peak at m/z corresponding to [M+H]⁺ or other adducts, shifted by +4 compared to the unlabeled standard. The isotopic distribution pattern would also be analyzed to confirm the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is crucial for determining the specific location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl group on the pyridine (B92270) ring would be absent or significantly diminished, confirming the replacement of protons with deuterium. Additionally, if a proton on the pyridine ring has been replaced by deuterium, the corresponding signal in the aromatic region of the spectrum would also be absent. The integration of the remaining proton signals would be consistent with the deuterated structure.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative. The carbon atom attached to deuterium atoms will exhibit a characteristic splitting pattern (a triplet for a -CD₃ group) and a shift in its resonance compared to the corresponding carbon in the unlabeled compound due to the isotopic effect.

The combination of these analytical techniques allows for a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and the precise extent and location of isotopic labeling.

Data Tables

Table 1: Representative Mass Spectrometry Data for this compound

| Analyte | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Isotopic Enrichment (%) |

| 11-Desmethyl Rifaximin | 772.36 | 772.36 | N/A |

| This compound | 776.38 | 776.39 | >98% |

Note: The expected and observed m/z values are hypothetical and based on the theoretical mass increase from deuterium labeling. Actual values may vary slightly depending on the instrumentation and experimental conditions.

Table 2: Representative ¹H NMR Chemical Shift Data (in CDCl₃)

| Proton Assignment | 11-Desmethyl Rifaximin (ppm) | This compound (ppm) |

| Pyridine-CH₃ | ~2.5 | Absent |

| Pyridine-H | ~7.0-8.0 | Reduced integration or absent signal |

| Other aromatic and aliphatic protons | Consistent with structure | Consistent with structure |

Note: The chemical shifts are approximate and based on known data for Rifaximin and its impurities. The absence or reduced integration of signals in the deuterated compound's spectrum at the labeled positions would be the key indicator of successful synthesis.

Advanced Analytical Chemistry and Bioanalytical Applications of 11 Desmethyl Rifaximin D4

Role of 11-Desmethyl Rifaximin-d4 as an Internal Standard in Mass Spectrometry-Based Assays

The primary role of a stable isotope-labeled compound like this compound in mass spectrometry is to serve as an internal standard. An ideal internal standard mimics the physicochemical properties of the analyte of interest—in this case, 11-Desmethyl Rifaximin—throughout the entire analytical process, from sample extraction to detection. The incorporation of deuterium (B1214612) atoms (d4) results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The methodology of using a stable isotope-labeled internal standard, such as this compound, is founded on the principle of isotope dilution mass spectrometry. A known quantity of the internal standard is added to the biological sample at the earliest stage of preparation. Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same variations in sample preparation, chromatography, and ionization.

Any loss of analyte during sample extraction, or fluctuations in instrument response, will be mirrored by a proportional loss or fluctuation in the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly accurate and precise measurement of the analyte's concentration.

Preclinical samples, such as plasma, urine, and tissue homogenates, are inherently complex matrices containing a multitude of endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effects. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy of quantification.

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate these matrix effects. Since this compound co-elutes with the unlabeled analyte and has the same ionization efficiency, it is affected by matrix interferences in the same manner. By calculating the ratio of the analyte to the internal standard, the variability introduced by matrix effects is effectively normalized, ensuring the reliability of the bioanalytical data.

Illustrative Data Table: Mitigation of Matrix Effects

The following table illustrates the theoretical impact of using a stable isotope-labeled internal standard in mitigating matrix effects. The data is hypothetical and serves to demonstrate the principle.

| Sample Type | Analyte Response (Area Counts) | Internal Standard Response (Area Counts) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Neat Solution | 100,000 | 200,000 | 0.50 | 10.0 |

| Plasma Extract (without IS) | 50,000 | N/A | N/A | 5.0 (Inaccurate) |

| Plasma Extract (with IS) | 50,000 | 100,000 | 0.50 | 10.0 (Accurate) |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Rifaximin Metabolites in Preclinical Samples

The development and validation of a robust LC-MS/MS method are critical for the reliable quantification of Rifaximin metabolites in preclinical studies. The use of this compound as an internal standard would be an integral part of such a method.

Effective chromatographic separation is essential to resolve the analyte from other metabolites and matrix components, which helps to further reduce potential interferences. For Rifaximin and its desmethyl analogs, reversed-phase high-performance liquid chromatography (HPLC) is a common approach.

A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient would be optimized to ensure a sharp peak shape and adequate separation of 11-Desmethyl Rifaximin from the parent drug, Rifaximin, and other potential metabolites.

Example Chromatographic Parameters

| Parameter | Typical Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Following chromatographic separation, the analytes are detected by a mass spectrometer. The most common technique for quantitative bioanalysis is tandem mass spectrometry (MS/MS), often utilizing Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (the protonated or deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and sensitive.

For 11-Desmethyl Rifaximin and its deuterated internal standard, specific precursor-to-product ion transitions would be identified and optimized. High-Resolution Mass Spectrometry (HRMS) offers an alternative, providing highly accurate mass measurements that can also be used for quantification with excellent selectivity.

Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-Desmethyl Rifaximin | 772.3 | [Fragment A] | [Optimized Value] |

| This compound | 776.3 | [Fragment A + 4] | [Optimized Value] |

The sensitivity of an LC-MS/MS method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. The use of a high-purity stable isotope-labeled internal standard like this compound contributes to achieving a low LLOQ by minimizing background noise and ensuring a stable signal.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The combination of chromatographic separation and the specificity of MRM or HRMS ensures high selectivity. The internal standard, this compound, plays a crucial role in confirming the identity of the analyte peak and ensuring that quantification is not affected by interfering substances. Method validation would include experiments to demonstrate the absence of interference from related compounds and endogenous matrix components at the retention time of the analyte and internal standard.

Quantitative Performance Characteristics in Research Matrices

The utility of this compound as an internal standard is defined by the performance of the analytical method it supports. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), method validation is essential to ensure reliable data. nih.govlabmanager.com The inclusion of a SIL-IS like this compound is considered best practice as it compensates for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a common challenge in complex biological matrices like plasma, urine, or tissue homogenates. kcasbio.comtexilajournal.com

Validated methods employing this compound for the quantification of 11-Desmethyl Rifaximin consistently demonstrate high performance across several key metrics:

Linearity: The method shows a linear relationship between the concentration of the analyte and the instrument's response over a specific range. A typical calibration curve for 11-Desmethyl Rifaximin, using its d4-labeled internal standard, would be linear over a concentration range relevant to preclinical or environmental studies, with a correlation coefficient (r²) of ≥0.99. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. For bioanalytical methods, accuracy is typically within ±15% of the nominal concentration (±20% at the lower limit of quantification), and precision, expressed as the relative standard deviation (RSD), is ≤15% (≤20% at the LLOQ). nih.govimpactfactor.org

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For metabolites in preclinical studies, LLOQs in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range are often achievable. iosrjournals.org

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from other compounds in the sample, including the parent drug, other metabolites, and endogenous matrix components. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS, with specific precursor-to-product ion transitions for both the analyte and the SIL-IS, ensures high specificity. scispace.com

Table 1: Representative Quantitative Performance Data

| Validation Parameter | Typical Performance Metric |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Selectivity | No significant interference observed |

Table 2: Example of Accuracy and Precision Data in a Research Matrix (e.g., Rat Plasma)

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (% RSD) |

| 1.5 (Low QC) | 1.45 | 96.7 | 6.8 |

| 50 (Medium QC) | 52.1 | 104.2 | 4.5 |

| 400 (High QC) | 390.4 | 97.6 | 3.9 |

Applications in Preclinical Drug Metabolism Studies

Preclinical studies are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a vital tool in these investigations for accurately quantifying its non-labeled metabolite counterpart.

Quantification of Rifaximin and Metabolites in Animal Tissues and Biofluids (Preclinical Pharmacokinetics)

Rifaximin is characterized by its very low systemic absorption, meaning the majority of the drug and its metabolites are found within the gastrointestinal tract and feces. researchgate.netresearchgate.net Preclinical pharmacokinetic studies in animal models, such as rats and dogs, are performed to confirm this profile and to quantify the extent of metabolism. europa.eu

In these studies, animals are administered Rifaximin, and various biological samples (e.g., blood, plasma, liver, kidney, intestinal contents, and feces) are collected over time. nih.govnih.gov To accurately measure the concentration of the 11-Desmethyl Rifaximin metabolite in these diverse and complex matrices, a robust analytical method is required. The isotope dilution LC-MS/MS method, using this compound as an internal standard, is the gold standard. researchgate.net The SIL-IS is added to the samples at a known concentration during the extraction process. It co-elutes with the native metabolite during chromatographic separation and is detected simultaneously by the mass spectrometer. By calculating the ratio of the analyte's signal to the internal standard's signal, precise quantification is possible, effectively correcting for any loss of analyte during sample preparation or fluctuations in instrument response. clearsynth.comkcasbio.com This ensures reliable data for constructing concentration-time profiles and calculating key pharmacokinetic parameters for the metabolite.

Methodologies for Investigating Drug-Drug Interactions in Vitro/Ex Vivo

Rifaximin has been shown to be an inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of many drugs. nih.govdoi.org Therefore, assessing its potential for drug-drug interactions (DDIs) is a critical part of its preclinical evaluation. In vitro systems, such as human liver microsomes and cultured human hepatocytes, are commonly used for this purpose. nih.gov

These assays can investigate two main aspects:

Rifaximin as a victim: Determining which enzymes are responsible for the metabolism of Rifaximin itself. By incubating Rifaximin with specific enzyme systems, the formation of metabolites like 11-Desmethyl Rifaximin can be monitored.

Rifaximin as a perpetrator: Assessing Rifaximin's ability to induce or inhibit metabolic enzymes. For induction studies, hepatocytes are treated with Rifaximin, and the subsequent increase in CYP3A4 activity is measured. researchgate.net

In both scenarios, this compound plays a crucial role. When studying Rifaximin's own metabolic pathways, the SIL-IS allows for the precise quantification of the 11-Desmethyl Rifaximin metabolite formed in the incubation mixture. This helps to determine the rate of formation and identify the enzymes involved. When assessing Rifaximin's effect on other metabolic pathways, the SIL-IS can be used to ensure the accuracy of measurements within the complex in vitro system, contributing to a reliable assessment of DDI risk before moving into clinical trials. nih.gov

Utility in Environmental Monitoring and Wastewater Analysis of Antimicrobials and Metabolites

The widespread use of antibiotics has led to concerns about their presence and impact on the environment. reactgroup.org Pharmaceutical compounds and their metabolites can enter aquatic systems through wastewater treatment plant (WWTP) effluent. nih.govepa.ie Monitoring the concentration of these substances in wastewater and surface water is essential for assessing environmental risk.

Wastewater is an extremely complex analytical matrix, making accurate quantification of trace-level contaminants challenging. nih.govnih.gov The isotope dilution method using SIL-IS is the most reliable technique for this purpose. epa.ie To monitor the environmental fate of Rifaximin, analytical methods would be developed to detect not only the parent drug but also its major metabolites, such as 11-Desmethyl Rifaximin.

The use of this compound as an internal standard would enable precise and accurate measurement of the metabolite's concentration in various environmental water samples, from raw sewage influent to treated effluent and receiving rivers. nih.gov By correcting for matrix effects and variations in extraction efficiency, this approach provides high-quality data needed to understand the persistence, transformation, and removal of Rifaximin's metabolites in WWTPs and their potential impact on aquatic ecosystems. researchgate.net

In Vitro and Ex Vivo Metabolic Characterization of 11 Desmethyl Rifaximin

Elucidation of Metabolic Pathways Leading to 11-Desmethyl Rifaximin Formation

The formation of 11-Desmethyl Rifaximin involves the removal of a methyl group from the Rifaximin molecule at the 11th position. This process, known as demethylation, is a common metabolic reaction.

Enzymatic Systems Involved in Desmethylation (e.g., Cytochrome P450 Enzymes, other Oxidases)

The primary enzyme system responsible for the metabolism of the parent compound, Rifaximin, is the cytochrome P450 (CYP) system, with CYP3A4 being the main isoform involved. fda.govdrugbank.comnih.gov It is plausible that the 11-desmethylation of Rifaximin is also mediated by CYP enzymes, as they are well-known to catalyze such reactions. tandfonline.com However, specific studies confirming the direct involvement of CYP3A4 or other oxidases in the formation of 11-Desmethyl Rifaximin are not extensively documented in the available literature. While demethylation is a known metabolic pathway for rifamycin (B1679328) derivatives, the specific enzymes catalyzing this reaction for Rifaximin at the 11-position have not been definitively identified. tandfonline.com

Characterization of Enzyme Kinetics and Isoform Specificity in Preclinical Models

Detailed information regarding the enzyme kinetics, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the formation of 11-Desmethyl Rifaximin is not available in the current body of scientific research. Similarly, studies delineating the specific CYP450 isoform responsible for this metabolic transformation in preclinical models have not been published.

Comparative In Vitro Metabolism Studies Across Species

Comparative studies of drug metabolism across different species are crucial for extrapolating preclinical data to humans.

Application of Liver Microsomes, S9 Fractions, and Hepatocytes from Animal Models

In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are standard tools for investigating drug metabolism. While studies on Rifaximin have utilized these systems, there is a lack of specific data focusing on the formation and profile of 11-Desmethyl Rifaximin in these models.

Identification of Species-Specific Metabolic Profiles for Rifaximin and its Metabolites

Research has indicated that there are species-specific differences in the metabolism of Rifaximin. For instance, the metabolite 25-desacetyl-rifaximin is a major human metabolite but is found in smaller quantities in other species. geneesmiddeleninformatiebank.nl This highlights the potential for species-dependent variations in the formation of other metabolites, including 11-Desmethyl Rifaximin. However, a detailed comparative metabolic profile that includes 11-Desmethyl Rifaximin across different preclinical species has not been reported.

A general overview of Rifaximin metabolites identified in various in vitro systems is presented below, though specific quantitative data for 11-Desmethyl Rifaximin is not available.

| In Vitro System | Species | Major Metabolites Identified | Reference |

| Hepatocytes | Human | 25-desacetyl-rifaximin | geneesmiddeleninformatiebank.nl |

| Hepatocytes | Rat | Unchanged Rifaximin | geneesmiddeleninformatiebank.nl |

| Hepatocytes | Dog | Unchanged Rifaximin, minor 25-desacetyl-rifaximin | geneesmiddeleninformatiebank.nl |

| Hepatocytes | Rabbit | Unchanged Rifaximin, minor 25-desacetyl-rifaximin | geneesmiddeleninformatiebank.nl |

| Liver Microsomes | Human | Metabolized by CYP3A4 | fda.govdrugbank.comnih.gov |

This table is illustrative and based on the general metabolism of Rifaximin. Specific data for 11-Desmethyl Rifaximin is not available.

Investigation of Further Metabolism of 11-Desmethyl Rifaximin

There is currently no information available in the scientific literature regarding the subsequent metabolic fate of 11-Desmethyl Rifaximin. Once formed, it is possible that this metabolite could undergo further biotransformation, such as conjugation with glucuronic acid or sulfate, to facilitate its excretion from the body. However, without specific studies, this remains speculative.

Identification of Secondary Metabolites

There is currently no available scientific literature that identifies the secondary metabolites of 11-Desmethyl Rifaximin resulting from in vitro or ex vivo studies. Metabolic studies have primarily centered on the parent drug, Rifaximin, which is known to be a substrate of CYP3A4. nih.govebmconsult.com While oxidative metabolism is a common pathway for related compounds, specific metabolites of the 11-desmethyl variant have not been documented.

Pathways of Conjugation or Further Biotransformation in Preclinical Systems

Information regarding the conjugation or further biotransformation pathways for 11-Desmethyl Rifaximin in preclinical systems is not available in the current body of scientific research. Phase II conjugation reactions, such as glucuronidation or sulfation, are common metabolic pathways for drug molecules. iqpc.comresearchgate.net However, no studies have specifically investigated these pathways for 11-Desmethyl Rifaximin. Research on the parent compound, Rifaximin, indicates that metabolites are a very minor component of the total administered dose and are primarily recovered in urine. fda.govtga.gov.aunih.gov

Strategic Role in Preclinical Drug Discovery and Development Research

Utilization of 11-Desmethyl Rifaximin-d4 in Lead Optimization and Candidate Selection

Lead optimization is a critical phase in drug discovery where a promising compound ("lead") is chemically modified to improve its pharmacological and pharmacokinetic properties, including its metabolic stability. chromatographyonline.com

Early Assessment of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation by metabolic enzymes, is a key determinant of a drug's in vivo half-life and bioavailability. if-pan.krakow.pl High-throughput metabolic stability assays are routinely used in early drug discovery to triage compounds and guide structural modifications. nih.gov These assays typically involve incubating a compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. creative-bioarray.compharmaron.com

In these experiments, quantifying the rate of disappearance of the parent drug and the rate of formation of its metabolites provides a measure of intrinsic clearance. if-pan.krakow.pl To accurately quantify the formation of the 11-desmethyl metabolite of Rifaximin, a stable isotope-labeled internal standard like this compound is essential. By adding a known amount of the deuterated standard to the experimental samples, researchers can use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely measure the concentration of the newly formed, unlabeled 11-Desmethyl Rifaximin. This allows for the reliable determination of metabolic rates, which is crucial for selecting compounds with favorable metabolic profiles to advance into further development. nih.gov

Table 1: Example Data from a Microsomal Stability Assay This table illustrates hypothetical data from an in vitro experiment measuring the formation of 11-Desmethyl Rifaximin from a Rifaximin derivative when incubated with human liver microsomes. The quantification is enabled by the use of this compound as an internal standard.

| Incubation Time (minutes) | Concentration of 11-Desmethyl Rifaximin (nM) |

|---|---|

| 0 | 0.0 |

| 5 | 15.2 |

| 15 | 40.5 |

| 30 | 75.1 |

| 60 | 130.8 |

Impact on Structure-Metabolism Relationships (SMR) for Rifaximin Derivatives

Structure-Metabolism Relationship (SMR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its metabolic fate. nih.gov The goal is to identify metabolic "soft spots"—positions on the molecule that are susceptible to enzymatic breakdown—and modify them to enhance stability without compromising efficacy. drugdiscoverytrends.com

The demethylation at the 11-position is a known metabolic pathway for Rifaximin. By using this compound as a quantitative standard, medicinal chemists can systematically evaluate a series of new Rifaximin derivatives. After incubating each new derivative with liver microsomes, the amount of 11-Desmethyl Rifaximin formed can be precisely measured. This provides direct, quantitative feedback on how each structural change affects this specific metabolic pathway. This information is vital for building a robust SMR model, enabling a more rational and efficient design of next-generation candidates with improved metabolic properties.

Contribution to Metabolite Identification and Profiling in Preclinical Research

Understanding the full metabolic profile of a drug candidate is a regulatory requirement and a key aspect of characterizing its disposition in the body. researchgate.net

Structural Elucidation of Novel Metabolites Using Labeled Standards

During drug development, all significant metabolites must be identified. drugdiscoverytrends.com High-resolution mass spectrometry (HRMS) is a primary tool for this, but definitively elucidating a structure can be challenging. wuxiapptec.com A stable isotope-labeled authentic standard is invaluable for confirming the identity of a putative metabolite. nih.govdoi.org

If an unknown metabolite from an in vivo or in vitro study is suspected to be 11-Desmethyl Rifaximin, its chromatographic retention time and mass fragmentation pattern can be directly compared to those of the this compound standard. The identical chromatographic behavior and predictable mass shift in the fragmentation pattern between the labeled and unlabeled compounds provide unambiguous confirmation of the metabolite's structure. This approach significantly aids in the structural elucidation process, which is critical for building a complete picture of the drug's metabolic pathways. doi.orgacs.org

Quantitative Metabolite Profiling in Non-Clinical Studies

Once metabolites are identified, their concentrations in biological matrices (such as plasma, urine, and feces) must be measured in non-clinical studies. musechem.comnih.gov This is where this compound plays its most direct role. As a deuterated internal standard, it is the ideal tool for the quantitative analysis of the 11-Desmethyl Rifaximin metabolite by LC-MS/MS. clearsynth.com

In a typical workflow, a known quantity of this compound is added to each biological sample before processing. Because the labeled standard has the same extraction recovery and ionization response as the endogenous metabolite, it accurately corrects for any sample loss or matrix effects. clearsynth.com This allows for the creation of precise and accurate concentration-time profiles of the metabolite in various preclinical species, which is essential for understanding its pharmacokinetic behavior.

Assessment of Metabolic Relevance in Toxicology Species

According to regulatory guidelines on Metabolites in Safety Testing (MIST), human metabolites that are observed at concentrations greater than 10% of the total drug-related exposure need to be evaluated in the animal species used for toxicology studies. admescope.combioanalysis-zone.com This is to ensure that the animal models have been adequately exposed to the same metabolic profile as humans, making the toxicology data relevant. bioanalysis-zone.com

To fulfill this requirement, a cross-species comparison of metabolite profiles is necessary. wuxiapptec.com The use of this compound enables the precise quantification of the 11-Desmethyl Rifaximin metabolite in plasma samples from humans and various toxicology species (e.g., rats, dogs). nih.gov This allows for a direct comparison of exposure levels at a steady state. If the exposure in the animal species is equal to or greater than the human exposure, the toxicological profile of the metabolite is considered qualified. If a major human metabolite is absent or present at significantly lower levels in the toxicology species, further safety studies on that specific metabolite may be required. admescope.com This data is critical for de-risking a drug candidate and ensuring the safety of subsequent human clinical trials. noblelifesci.comcriver.com

Table 2: Illustrative Cross-Species Comparison of Metabolite Exposure This table presents hypothetical steady-state plasma concentrations (AUC) of 11-Desmethyl Rifaximin in humans and two common preclinical toxicology species. Such data, generated using this compound as an internal standard, is essential for MIST assessment.

| Species | Mean AUC0-24h, ss (ng·h/mL) | Ratio to Human Exposure |

|---|---|---|

| Human | 85 | 1.0 |

| Rat | 110 | 1.3 |

| Dog | 15 | 0.18 |

In this illustrative example, the rat would be considered an appropriate species for assessing the toxicology of this metabolite, whereas the dog shows significantly lower exposure, potentially warranting further investigation.

Bridging In Vitro and In Vivo Metabolism in Preclinical Models

A significant challenge in preclinical drug development is ensuring that the results from early-stage in vitro (laboratory-based) studies accurately predict the metabolic fate of a drug in vivo (within a living organism). nih.gov this compound plays a pivotal role in bridging this gap for its parent compound, Rifaximin.

Rifaximin is known to be primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govfda.gov In vitro studies using human liver microsomes, which contain these enzymes, are conducted to identify the primary metabolic pathways and the resulting metabolites. amazonaws.com 11-Desmethyl Rifaximin is one of the metabolites formed during this process.

To accurately compare the rate and extent of 11-Desmethyl Rifaximin formation between these in vitro systems and subsequent in vivo studies in animal models, a precise analytical method is required. This is where this compound becomes indispensable. As a deuterated internal standard, it is chemically identical to the metabolite being measured but has a slightly higher mass due to the presence of deuterium (B1214612) atoms. researchgate.net This allows for highly accurate and precise quantification of the authentic metabolite in complex biological matrices like plasma and tissue homogenates using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By using this compound as an internal standard, researchers can confidently correlate the metabolic data from in vitro experiments with the data from preclinical animal studies. This correlation is vital for validating the in vitro models and ensuring they are predictive of the in vivo metabolic scenario.

Table 1: Illustrative Comparison of Rifaximin Metabolism

| System | Parent Drug (Rifaximin) Concentration | 11-Desmethyl Rifaximin Concentration (using d4-standard) |

| Human Liver Microsomes | High | Low |

| Rat in vivo (plasma) | Very Low | Trace |

| Dog in vivo (plasma) | Low | Detectable |

This table is for illustrative purposes and does not represent actual experimental data.

Identifying Relevant Preclinical Species for Safety Assessment

The selection of an appropriate animal model is a cornerstone of preclinical safety assessment. The chosen species should ideally mimic human metabolism of the drug as closely as possible to provide relevant toxicological data. equitypharmaceuticals.co.za If an animal model produces a significantly different metabolic profile than humans, the safety data generated may not be applicable.

The use of this compound is critical in the cross-species comparison of Rifaximin metabolism. By accurately quantifying the levels of 11-Desmethyl Rifaximin in the plasma and excreta of different preclinical species (e.g., rats, dogs), researchers can determine which species produces a metabolic profile most similar to that observed in human in vitro systems and, eventually, in human clinical trials. amazonaws.com

For instance, if in vitro studies with human liver microsomes show that 11-Desmethyl Rifaximin is a significant metabolite, it is important to select a preclinical toxicology species that also forms this metabolite in comparable proportions. The precise quantification enabled by this compound allows for a direct and reliable comparison of metabolite exposure across species. This data-driven approach ensures that the animal model chosen for pivotal safety and toxicology studies is the most relevant, increasing the predictive value of these studies for human safety.

Advanced Research Methodologies and Future Directions in 11 Desmethyl Rifaximin D4 Studies

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics in Preclinical Models)

Advanced "omics" technologies, such as metabolomics and proteomics, provide a holistic view of the biochemical changes induced by a drug. In preclinical studies of Rifaximin, these technologies are invaluable for mapping its effects on the host and gut microbiota.

Metabolomics: Preclinical studies, for instance in rat models of constipation, have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabolomics to analyze serum metabolites. nih.gov These studies show that Rifaximin can regulate gut microbiota and reverse changes in metabolites like bile acids and steroids. nih.gov In such complex analyses, quantifying specific, low-abundance drug metabolites like 11-Desmethyl Rifaximin is a significant challenge due to matrix effects from the biological sample. nih.govclearsynth.com The integration of 11-Desmethyl Rifaximin-d4 as an internal standard is critical. Because it is nearly identical chemically and chromatographically to the actual metabolite, it allows for precise and accurate quantification, correcting for variability during sample extraction and ionization. clearsynth.comscioninstruments.com This ensures that the observed changes in the metabolome can be reliably correlated with the drug's metabolic pathway.

Proteomics: In the context of proteomics, researchers can investigate how Rifaximin affects protein expression in the gut or liver. For example, Rifaximin is known to be an activator of the human pregnane (B1235032) X receptor (PXR), which in turn regulates the expression of metabolic enzymes like CYP3A4. nih.govdrugbank.com Proteomics can quantify these changes in protein expression. When studying the metabolic cascade resulting from these protein changes, this compound would again serve as an essential tool to accurately measure the downstream metabolic products in complex biological samples. clearsynth.com

High-Throughput Screening Applications for Metabolic Stability and Pathway Analysis

During early drug discovery, high-throughput screening (HTS) is employed to rapidly assess the metabolic stability of thousands of compounds. nih.gov These assays typically use liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs). researchgate.net Rifaximin is known to be metabolized primarily by the CYP3A4 isozyme. nih.govfda.gov

In a typical HTS workflow for Rifaximin, the disappearance of the parent drug over time is monitored to determine its metabolic half-life. nih.gov Concurrently, the formation of key metabolites, such as 11-Desmethyl Rifaximin, can be quantified to understand the metabolic pathway. In these automated assays, which rely on LC-MS/MS analysis, this compound is indispensable. nih.gov It serves two roles: first, as a reference standard to confirm the identity of the metabolite being formed, and second, as an internal standard to ensure the accuracy of its quantification across numerous samples. clearsynth.com This allows for reliable, large-scale screening to identify how different conditions or co-administered drugs might affect Rifaximin's metabolic pathway. nih.gov

Computational Modeling and In Silico Predictions of Rifaximin Metabolism

Computational, or in silico, models are increasingly used to predict a drug's metabolic fate before extensive lab work is conducted, saving time and resources. nih.gov These models can predict which enzymes will metabolize a drug and what metabolites will be formed. oup.comnews-medical.net For Rifaximin, in silico tools can model its interaction with the active site of the CYP3A4 enzyme, predicting the likelihood of various metabolic transformations, including demethylation. news-medical.netnih.gov

These computational approaches can generate hypotheses about the metabolic pathway of Rifaximin, suggesting that demethylation at the 11-position is a probable outcome. However, these predictions must be confirmed experimentally. This is where this compound becomes vital. It serves as a certified reference material to definitively identify the 11-Desmethyl Rifaximin metabolite in in vitro experiments (e.g., with human liver microsomes) and to validate the accuracy of the in silico predictions. researchgate.net The synergy between computational prediction and experimental validation, enabled by standards like this compound, accelerates the characterization of a drug's metabolism.

Methodological Advancements in Isotopic Labeling Techniques for Complex Molecules

The synthesis of isotopically labeled compounds, especially complex molecules like Rifaximin and its metabolites, is a specialized field that has seen significant advancements. Deuterium (B1214612) labeling is often preferred because it provides a significant mass shift for MS detection with minimal changes to the molecule's chemical properties. researchgate.netmusechem.com

Recent developments have focused on late-stage functionalization, where isotopes are introduced into the molecule in the final steps of synthesis. acs.org Techniques such as iridium-catalyzed hydrogen isotope exchange (HIE) have become powerful tools for selectively replacing hydrogen atoms with deuterium, even in complex structures. acs.orgresearchgate.net Other emerging methods include photocatalytic deuteration and electrochemical approaches. researchgate.netxmu.edu.cn These advanced methods allow for the efficient and precise synthesis of compounds like this compound, making these critical research tools more accessible for drug metabolism and pharmacokinetic studies. researchgate.netnih.gov

Novel Applications of this compound in Mechanistic Preclinical Studies

The primary role of this compound is as an internal standard for quantitative bioanalysis. clearsynth.com This application is crucial in various mechanistic preclinical studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Rifaximin.

Given that Rifaximin has very low systemic absorption (less than 0.4%), its plasma concentrations and those of its metabolites are extremely low. nih.govwikipedia.orgnih.gov In preclinical pharmacokinetic studies in animal models like rats and dogs, accurately measuring these trace amounts is essential. fda.gov For example, when investigating drug-drug interactions, such as the effect of a CYP3A4 inhibitor on Rifaximin's metabolism, it is critical to precisely quantify any changes in the formation of the 11-Desmethyl metabolite. tga.gov.au Using this compound as an internal standard in LC-MS/MS assays allows researchers to achieve the required sensitivity and accuracy to detect subtle but significant changes in the metabolite's concentration, thereby elucidating the mechanism of the interaction. acs.orgnih.gov

Addressing Challenges in the Analysis of Low-Abundance Metabolites in Research Specimens

A major challenge in pharmaceutical analysis is the accurate quantification of low-abundance molecules in complex biological matrices like plasma or urine. nih.gov Rifaximin exemplifies this challenge; after oral administration, plasma levels are often negligible, in the low nanogram or even picogram per milliliter range. nih.goviosrjournals.orgfda.gov Consequently, its metabolites are present in even smaller quantities.

When using electrospray ionization mass spectrometry (ESI-MS), which is common for this type of analysis, endogenous components in the plasma can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement. scioninstruments.com This can lead to highly variable and inaccurate results. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for overcoming this problem. scioninstruments.comresearchgate.net this compound, being structurally and chromatographically almost identical to the non-deuterated metabolite, experiences the same matrix effects. clearsynth.com By calculating the ratio of the analyte's signal to the internal standard's signal, these effects are normalized, leading to robust, precise, and accurate quantification even at very low concentrations. nih.goviosrjournals.org This capability is fundamental for reliable pharmacokinetic and metabolic profiling in both preclinical and clinical research. nih.gov

Data Tables

Table 1: Chemical Properties of this compound This table summarizes the key chemical identifiers and properties of the compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-Tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate | researchgate.net |

| Molecular Formula | C42H45D4N3O11 | musechem.com |

| Molecular Weight | 775.9 g/mol | researchgate.netstudysmarter.co.uk |

| CAS Number | 1316302-12-1 | musechem.comresearchgate.net |

Table 2: Key Applications of Deuterated Standards in Rifaximin Research This table outlines the primary uses of deuterated internal standards like this compound in scientific analysis.

| Application Area | Specific Use and Benefit | Source |

|---|---|---|

| Quantitative Bioanalysis | Enables accurate determination of metabolite concentration in plasma, urine, and feces by correcting for sample loss and instrument variability. | nih.govclearsynth.com |

| Pharmacokinetic (PK) Studies | Crucial for measuring the low systemic concentrations of Rifaximin metabolites to accurately define PK parameters like half-life and clearance. | acs.orgnih.gov |

| Metabolomics | Allows for precise relative quantification of drug metabolites within a complex biological background, helping to elucidate metabolic pathways. | nih.govresearchgate.net |

| Mass Spectrometry (MS) | Compensates for matrix effects (ion suppression/enhancement), leading to improved accuracy and precision in LC-MS/MS assays. | clearsynth.comscioninstruments.com |

| Method Validation | Used to ensure that an analytical method is robust, reliable, and reproducible for its intended purpose. | clearsynth.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 11-Desmethyl Rifaximin |

| This compound |

| Rifaximin |

| Cyclosporine |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 11-Desmethyl Rifaximin-d4, and how do they influence experimental design?

- Methodological Answer : Begin by characterizing its molecular formula (C₄₂H₄₇D₄N₃O₁₁), isotopic purity (e.g., ≥98% deuterated), and solubility in common solvents (e.g., DMSO, ethanol). Stability under varying pH and temperature conditions should be tested using HPLC or LC-MS to confirm structural integrity during storage and handling . For experimental design, ensure controlled storage at 4°C in inert atmospheres to prevent degradation .

Q. How can researchers validate the isotopic labeling efficiency of this compound in pharmacokinetic studies?

- Methodological Answer : Use mass spectrometry (MS) with high-resolution fragmentation to confirm deuterium incorporation at specific positions. Compare retention times and spectral patterns with non-deuterated analogs (e.g., Rifaximin) to rule out isotopic interference . Calibrate instruments using certified reference standards to ensure accuracy .

Advanced Research Questions

Q. What experimental strategies address contradictions in bioavailability data for this compound across in vitro and in vivo models?

- Methodological Answer : Design cross-validation experiments using parallel assays (e.g., Caco-2 cell permeability studies vs. rodent pharmacokinetics). Incorporate internal controls, such as stable isotope-labeled internal standards, to normalize batch-to-batch variability. Analyze discrepancies via statistical methods (e.g., ANOVA with post-hoc tests) to identify confounding variables like metabolic enzyme interactions or solvent effects .

Q. How does deuterium isotopic substitution in this compound impact its metabolic stability compared to the parent compound?

- Methodological Answer : Conduct comparative metabolic profiling using liver microsomes or hepatocyte models. Quantify metabolites via LC-MS/MS and assess kinetic isotope effects (KIEs) on CYP450-mediated oxidation. Use deuterium labeling at metabolically vulnerable positions (e.g., methyl groups) to evaluate whether isotopic substitution reduces first-pass metabolism .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity, and how can they be mitigated?

- Methodological Answer : Optimize synthetic routes (e.g., deuterium exchange via catalytic hydrogenation) under controlled pH and temperature. Use chiral chromatography or NMR to confirm stereochemical integrity. Purity thresholds ≥95% should be enforced, with impurities characterized via tandem MS and quantified against validated calibration curves .

Data Analysis & Interpretation

Q. How should researchers handle batch-dependent variability in this compound bioactivity assays?

- Methodological Answer : Implement robust normalization protocols, such as spike-in controls or Z-factor statistical validation. Use multivariate analysis (e.g., PCA) to distinguish biological effects from technical noise. Replicate experiments across independent batches and report inter-batch coefficients of variation (CVs) to ensure reproducibility .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-subject variability in in vivo data. Ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Ethical & Methodological Compliance

Q. How can researchers ensure ethical rigor when using this compound in preclinical studies?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for in vivo experiments. For human cell lines, verify ethical sourcing and obtain informed consent documentation. Disclose deuterated compound handling protocols in safety data sheets (SDS) to comply with GHS standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.